molecular formula C16H25NO B1235814 Lycopodine CAS No. 466-61-5

Lycopodine

Cat. No.: B1235814
CAS No.: 466-61-5
M. Wt: 247.38 g/mol
InChI Key: BCZFSDNVXODRAJ-JTTNIQEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Lycopodine can be synthesized through several methods, one of which involves a transannular reaction. This approach uses a key bicyclic precursor synthesized via a ring-closing metathesis reaction. The transannular aza-Prins reaction is then employed to form the this compound structure . Another method involves the asymmetric total synthesis, which has been crucial in elucidating the structures of complex natural products .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Lycopodium species. The process includes alcoholic extraction of plant material followed by column chromatographic separation using suitable combinations of stationary and mobile phases .

Chemical Reactions Analysis

Lycopodine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which are often used in further synthetic applications.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds with potentially different biological activities.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others, altering its chemical properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Lycopodine exerts its effects through various molecular targets and pathways. One of its primary mechanisms is the induction of apoptosis in cancer cells via caspase-3 activation. This process involves chromatin condensation, DNA fragmentation, and the generation of reactive oxygen species, leading to cell death . Additionally, this compound has been shown to modulate neurotransmitter systems, which may contribute to its neuroprotective effects .

Comparison with Similar Compounds

This compound belongs to the this compound class of alkaloids, which also includes compounds like lycodine, fawcettimine, and phlegmarine . These compounds share similar structural features but differ in their specific biological activities and chemical properties. For example:

This compound’s uniqueness lies in its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and medical applications.

Properties

IUPAC Name

(1R,2R,10S,13S,15R)-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-11-8-12-9-15(18)14-5-3-7-17-6-2-4-13(12)16(14,17)10-11/h11-14H,2-10H2,1H3/t11-,12+,13-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZFSDNVXODRAJ-JTTNIQEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)C3CCCN4C3(C1)C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032264
Record name Lycopodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-61-5, 18688-24-9
Record name (-)-Lycopodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopodine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018688249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYCOPODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5MU968XW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LYCOPODINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTV9A2GW9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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